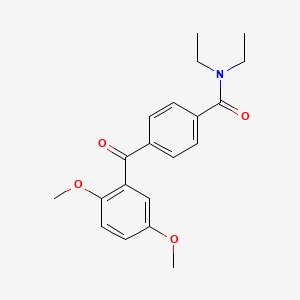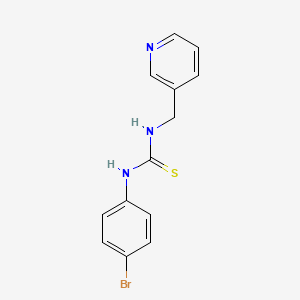
6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile, also known as CP-690,550, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have promising results in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. In
作用機序
6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile works by inhibiting the activity of JAK3, which is involved in the signaling pathways of immune cells. JAK3 is required for the activation of T cells, B cells, and natural killer cells, which are involved in the immune response. By inhibiting JAK3, 6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile can reduce the activity of these immune cells, thus reducing inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been shown to have significant effects on the immune system. By inhibiting JAK3, it can reduce the activity of T cells, B cells, and natural killer cells, which are involved in the immune response. This can reduce inflammation and tissue damage in autoimmune diseases. However, 6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile may also have effects on other physiological processes, such as hematopoiesis and bone metabolism.
実験室実験の利点と制限
6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile has several advantages for lab experiments. It has a well-established synthesis method and has been extensively studied for its potential therapeutic applications. However, 6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile may also have limitations in lab experiments. It may have off-target effects on other physiological processes, which may complicate the interpretation of results.
将来の方向性
There are several future directions for the study of 6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile. One direction is to investigate its potential therapeutic applications in other autoimmune diseases, such as psoriasis and inflammatory bowel disease. Another direction is to explore its effects on other physiological processes, such as hematopoiesis and bone metabolism. Additionally, there is a need to develop more selective JAK3 inhibitors that can reduce the risk of off-target effects.
合成法
The synthesis of 6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile involves the reaction of 3-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate to form a pyridine intermediate. This intermediate is then reacted with thiourea to form the final product, 6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile. The synthesis method has been optimized to produce high yields of the compound with high purity.
科学的研究の応用
6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been extensively studied for its potential therapeutic applications in treating autoimmune diseases. It has been found to inhibit the activity of Janus kinase 3 (JAK3), which is involved in the signaling pathways of immune cells. By inhibiting JAK3, 6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile can reduce the activity of immune cells, thus reducing inflammation and tissue damage in autoimmune diseases.
特性
IUPAC Name |
2-amino-4-(3-chlorophenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4S/c14-8-3-1-2-7(4-8)11-9(5-15)12(17)18-13(19)10(11)6-16/h1-4H,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBLMWWXZLYFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=S)NC(=C2C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-adamantyl)-N'-[1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5703387.png)

![[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5703398.png)

![N-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5703425.png)
![1-methyl-4-[2-(3,4,6-trichloro-5-cyano-2-pyridinyl)carbonohydrazonoyl]pyridinium chloride](/img/structure/B5703426.png)


![N-{4-[(3-bromobenzyl)oxy]phenyl}acetamide](/img/structure/B5703449.png)
![N-[3,5-bis(trifluoromethyl)phenyl]butanamide](/img/structure/B5703450.png)

![N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5703465.png)

